4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thiazolamine is a benzodioxine.
Brand Name: Vulcanchem
CAS No.: 105362-06-9
VCID: VC20820988
InChI: InChI=1S/C11H10N2O2S/c12-11-13-8(6-16-11)7-1-2-9-10(5-7)15-4-3-14-9/h1-2,5-6H,3-4H2,(H2,12,13)
SMILES: C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)N
Molecular Formula: C11H10N2O2S
Molecular Weight: 234.28 g/mol

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine

CAS No.: 105362-06-9

Cat. No.: VC20820988

Molecular Formula: C11H10N2O2S

Molecular Weight: 234.28 g/mol

* For research use only. Not for human or veterinary use.

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine - 105362-06-9

Specification

Description 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thiazolamine is a benzodioxine.
CAS No. 105362-06-9
Molecular Formula C11H10N2O2S
Molecular Weight 234.28 g/mol
IUPAC Name 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine
Standard InChI InChI=1S/C11H10N2O2S/c12-11-13-8(6-16-11)7-1-2-9-10(5-7)15-4-3-14-9/h1-2,5-6H,3-4H2,(H2,12,13)
Standard InChI Key QNDNSJKGUGRQDK-UHFFFAOYSA-N
SMILES C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)N
Canonical SMILES C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator